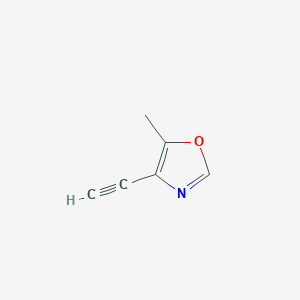

4-Ethynyl-5-methyl-1,3-oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Ethynyl-5-methyl-1,3-oxazole” is a heterocyclic compound . It has a molecular weight of 107.11 . The compound is liquid in physical form . Its IUPAC name is 4-ethynyl-5-methyloxazole .

Synthesis Analysis

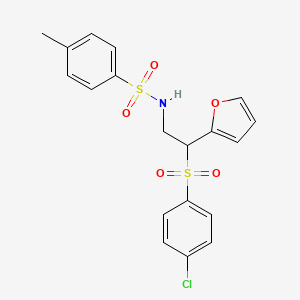

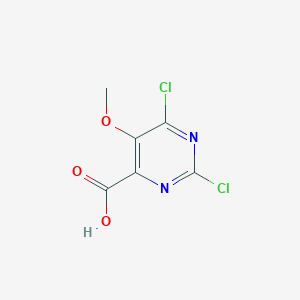

The synthesis of oxazoles, including “4-Ethynyl-5-methyl-1,3-oxazole”, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . An improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields .

Molecular Structure Analysis

The molecular structure of “4-Ethynyl-5-methyl-1,3-oxazole” is represented by the InChI code: 1S/C6H5NO/c1-3-6-5(2)8-4-7-6/h1,4H,2H3 .

Chemical Reactions Analysis

Oxazoles, including “4-Ethynyl-5-methyl-1,3-oxazole”, can undergo various chemical reactions. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .

Physical And Chemical Properties Analysis

“4-Ethynyl-5-methyl-1,3-oxazole” is a liquid at room temperature . It has a molecular weight of 107.11 .

Applications De Recherche Scientifique

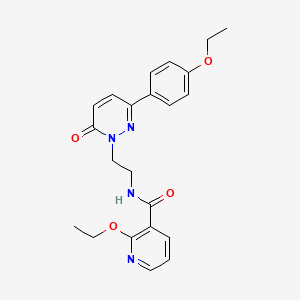

- Biological Activities : Oxazole derivatives exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

- Drug Examples : Several drugs contain an oxazole ring, such as oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) . The presence of the oxazole ring often correlates with their ability to bind to specific biological targets.

- Magnetic Nanocatalysts : Researchers have explored magnetic nanocomposites as catalysts for oxazole synthesis. These nanocatalysts offer high stability, easy surface modification, and efficient separation using an external magnet. They have been used in the preparation of various oxazole derivatives .

- Unsymmetrical Diarylethene : A novel unsymmetrical photochromic diarylethene compound containing an ethynyl-substituted oxazole ring has been synthesized. Its optoelectronic properties, including photochromism and fluorescence spectra, have been investigated .

- Quinazolin-4(3H)ones : Researchers synthesized quinazolin-4(3H)ones containing oxazole moieties and evaluated their antibacterial potential against various strains .

- 3-Methyl-1,4-pentadiyne-3-ol : Oxazole derivatives have been involved in efficient synthesis and rearrangement reactions. For example, 3-methyl-1,4-pentadiyne-3-ol can be synthesized using specific catalysts .

Medicinal Chemistry and Drug Development

Catalysis and Nanocomposites

Photochromic Materials

Antibacterial Potential

Organic Synthesis and Rearrangement

Safety And Hazards

The safety information for “4-Ethynyl-5-methyl-1,3-oxazole” includes several hazard statements: H226, H315, H319, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Relevant Papers

Several papers have been published on the synthesis, reactions, and applications of oxazoles, including "4-Ethynyl-5-methyl-1,3-oxazole" . These papers provide valuable insights into the therapeutic potentials of oxazole scaffolds .

Propriétés

IUPAC Name |

4-ethynyl-5-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c1-3-6-5(2)8-4-7-6/h1,4H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPAJYRKYTXHRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethynyl-5-methyl-1,3-oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

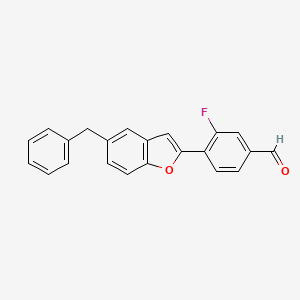

![5-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2596049.png)

![12-(4-Fluorobenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2596050.png)

![Methyl 4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2596051.png)

![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, monohydrochloride, trans-(9CI)](/img/structure/B2596052.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2596055.png)

![methyl 1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)azetidine-3-carboxylate](/img/structure/B2596056.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2596057.png)

![2-Methyl-1-[1-(2-nitrobenzenesulfonyl)piperidine-2-carbonyl]piperidine](/img/structure/B2596061.png)